molecular formula C19H14FN5O B12456032 1-(3-{[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)ethanone

1-(3-{[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)ethanone

Cat. No.: B12456032
M. Wt: 347.3 g/mol
InChI Key: XCQXJVVOEMRUTF-UHFFFAOYSA-N
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Description

1-(3-{[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)ethanone is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have garnered significant attention due to their potential biological activities, particularly in the field of medicinal chemistry. The presence of the fluorophenyl group enhances its pharmacological properties, making it a promising candidate for various therapeutic applications.

Preparation Methods

The synthesis of 1-(3-{[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)ethanone typically involves multi-step reactions. One common synthetic route includes the condensation of 4-fluorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with appropriate reagents to introduce the pyrimidine ring, followed by further functionalization to attach the ethanone group . Industrial production methods often employ optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity .

Chemical Reactions Analysis

1-(3-{[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-{[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)ethanone involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt the cell cycle, leading to the inhibition of cancer cell proliferation. This interaction is facilitated by the binding of the compound to the ATP-binding site of the kinase, preventing ATP from binding and thus inhibiting the kinase’s activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H14FN5O

Molecular Weight

347.3 g/mol

IUPAC Name

1-[3-[[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]ethanone

InChI

InChI=1S/C19H14FN5O/c1-12(26)13-3-2-4-15(9-13)24-18-17-10-23-25(19(17)22-11-21-18)16-7-5-14(20)6-8-16/h2-11H,1H3,(H,21,22,24)

InChI Key

XCQXJVVOEMRUTF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F

Origin of Product

United States

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